molecular formula C8H8F3NO B1390708 3-Methyl-5-(trifluoromethoxy)aniline CAS No. 86256-63-5

3-Methyl-5-(trifluoromethoxy)aniline

Cat. No. B1390708
CAS RN: 86256-63-5
M. Wt: 191.15 g/mol
InChI Key: NCXWNLUZPMBTHX-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO . It is a liquid at ambient temperature . The IUPAC name for this compound is 3-methyl-5-(trifluoromethoxy)phenylamine .


Molecular Structure Analysis

The molecular weight of 3-Methyl-5-(trifluoromethoxy)aniline is 191.15 . The InChI code for this compound is 1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-5-(trifluoromethoxy)aniline are not detailed in the sources retrieved, it is known that trifluoromethoxy anilines can be used as reactants in various chemical syntheses .


Physical And Chemical Properties Analysis

3-Methyl-5-(trifluoromethoxy)aniline is a liquid at ambient temperature . The flash point of this compound is 73/1mm .

Scientific Research Applications

Synthesis and Derivative Production

3-Methyl-5-(trifluoromethoxy)aniline derivatives exhibit promising pharmacological and biological properties, making their synthesis a focal point in organic chemistry. A user-friendly protocol details the synthesis of such derivatives, employing Togni reagent II, highlighting their potential as building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016). The process of metalation, particularly with trifluoromethoxy-substituted anilines, forms the backbone for structural elaboration in organic synthesis, enabling the creation of complex structures like benzodiazepines (Leroux, Castagnetti, & Schlosser, 2003).

Pesticide Synthesis

A novel method has been developed for synthesizing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various high-quality pesticides. This method offers nearly quantitative yields and is considered environmentally friendly and cost-effective, making it valuable in pesticide production, particularly in indoxacarb manufacturing (Zhang, Zhang, & Sun, 2011).

Organic Compound Synthesis

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agent nilotinib, was synthesized using an innovative method involving fluorination and substitution processes, demonstrating the chemical's versatility in creating medically relevant compounds (Shijing, 2013).

Catalysis and Material Science

3,5-Bis(trifluoromethyl)aniline serves as a monodentate transient directing group for palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of fluorenones. This showcases its role in facilitating complex chemical transformations and material synthesis (Wang et al., 2019).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements associated with it include H302+H312+H332;H315;H319 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

While specific future directions for 3-Methyl-5-(trifluoromethoxy)aniline are not mentioned in the sources retrieved, it is known that fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . Therefore, it can be inferred that the study and application of fluorine-containing compounds like 3-Methyl-5-(trifluoromethoxy)aniline will continue to be an area of interest in the future.

properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXWNLUZPMBTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(trifluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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